molecular formula C16H14ClNO2S3 B2425245 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane CAS No. 301193-56-6

2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane

Cat. No.: B2425245
CAS No.: 301193-56-6
M. Wt: 383.92
InChI Key: BJBQAEVHVSGNEJ-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane is a complex organic compound with the molecular formula C16H14ClNO2S3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 2,5-dinitrobenzyl chloride in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a dithiolane ring makes it particularly versatile for various applications in scientific research .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]-1,3-dithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S3/c17-12-3-1-11(2-4-12)10-23-15-6-5-13(18(19)20)9-14(15)16-21-7-8-22-16/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBQAEVHVSGNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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